Usp8-IN-3

Description

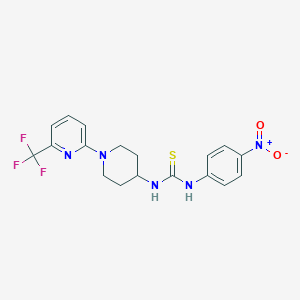

Structure

3D Structure

Properties

Molecular Formula |

C18H18F3N5O2S |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-[1-[6-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]thiourea |

InChI |

InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-2-1-3-16(24-15)25-10-8-13(9-11-25)23-17(29)22-12-4-6-14(7-5-12)26(27)28/h1-7,13H,8-11H2,(H2,22,23,29) |

InChI Key |

DYHHEFBWFATDAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=N3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Usp8-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-3, also known as DUBs-IN-2, is a potent and selective inhibitor of the Ubiquitin Specific Peptidase 8 (USP8). USP8 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the regulation of receptor tyrosine kinase (RTK) trafficking and signaling. Notably, USP8 has been identified as a key player in the pathogenesis of Cushing's disease, a condition characterized by excessive production of adrenocorticotropic hormone (ACTH) from pituitary adenomas. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of USP8 and Downregulation of EGFR Signaling

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of USP8.[1] By binding to USP8, this compound prevents the removal of ubiquitin chains from substrate proteins. One of the most well-characterized substrates of USP8 is the Epidermal Growth Factor Receptor (EGFR).[2][3]

Under normal physiological conditions, upon activation by its ligand, EGF, the EGFR is ubiquitinated, which signals its internalization and subsequent degradation in the lysosome. This process is a crucial negative feedback mechanism to attenuate EGFR signaling. USP8 counteracts this by deubiquitinating EGFR, thereby rescuing it from degradation and promoting its recycling to the cell surface, leading to sustained signaling.[2][3]

In certain pathological conditions, such as Cushing's disease, mutations in USP8 lead to its hyperactivation.[2] This results in excessive deubiquitination of EGFR, leading to its increased stability and prolonged signaling. The sustained EGFR signaling, in turn, promotes the transcription of the proopiomelanocortin (POMC) gene, the precursor to ACTH, leading to ACTH hypersecretion.[2][4]

This compound, by inhibiting USP8, restores the normal ubiquitination and subsequent degradation of EGFR. This leads to a reduction in EGFR-mediated signaling, a decrease in POMC gene expression, and consequently, a reduction in ACTH production and secretion.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of USP8 inhibition by this compound (DUBs-IN-2) and other USP8 inhibitors on key cellular and molecular parameters.

Table 1: In Vitro Inhibitory Activity of USP8 Inhibitors

| Compound | Target | IC50 | Cell Line | Reference |

| DUBs-IN-2 | USP8 | 0.28 µM | - | [1] |

| RA-9 | - | - | AtT-20 | [6][7] |

Table 2: Effect of USP8 Inhibitors on Cell Viability and Proliferation

| Inhibitor | Cell Line | Concentration | Effect | Reference |

| DUBs-IN-2 | AtT-20 | 1 µM (24h) | 4.1% inhibition of cell viability | [5] |

| DUBs-IN-2 | AtT-20 | 10 µM (24h) | 12.4% inhibition of cell viability | [5] |

| DUBs-IN-2 | AtT-20 | 1 µM (48h) | 4.7% inhibition of cell viability | [5] |

| DUBs-IN-2 | AtT-20 | 10 µM (48h) | 27.8% inhibition of cell viability | [5] |

| RA-9 | AtT-20 | - | -24.3 ± 5.2% decrease in cell proliferation | [6][7] |

Table 3: Effect of USP8 Inhibitors on ACTH Secretion and Pomc mRNA Levels

| Inhibitor | Cell Line | Concentration | Effect on ACTH Secretion | Effect on Pomc mRNA | Reference |

| DUBs-IN-2 | AtT-20 | 5 µM (4h) | -26.1% | - | [5] |

| DUBs-IN-2 | AtT-20 | 10 µM (4h) | -30.1% | - | [5] |

| DUBs-IN-2 | AtT-20 | 5 µM (24h) | -16.7% to -40.5% | -32.1% | [5] |

| DUBs-IN-2 | AtT-20 | 10 µM (24h) | - | Significant decrease | [2] |

| RA-9 | AtT-20 | - | -34.1 ± 19.5% | - | [6][7] |

| RA-9 | Primary human corticotroph tumor cells | - | -40.3 ± 6% | - | [6][7] |

Table 4: Effect of USP8 Inhibition on EGFR Signaling

| Intervention | Cell Line | Effect on pERK1/2 Levels | Effect on EGFR Degradation | Reference |

| RA-9 | AtT-20 | -52.3 ± 13.4% | - | [6][7] |

| USP8 siRNA | HeLa | - | Accelerated degradation | [8][9] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: USP8-EGFR Signaling Pathway and Mechanism of this compound Action.

Caption: General Experimental Workflow for Assessing this compound Activity.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Mouse corticotroph tumor cells (AtT-20) are a commonly used model.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound (DUBs-IN-2) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (e.g., DMSO alone) is run in parallel.

Western Blot Analysis

-

Purpose: To determine the protein levels of EGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

Procedure:

-

After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against EGFR, p-ERK1/2, total ERK1/2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of POMC.

-

Procedure:

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a qPCR system with SYBR Green master mix and specific primers for Pomc and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

The relative expression of Pomc mRNA is calculated using the 2^-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the amount of ACTH secreted into the culture medium.

-

Procedure:

-

After treatment, the cell culture supernatant is collected.

-

The concentration of ACTH in the supernatant is measured using a commercially available ACTH ELISA kit according to the manufacturer's instructions.

-

The results are typically normalized to the total protein content of the corresponding cell lysates.

-

EGFR Ubiquitination Assay

-

Purpose: To assess the ubiquitination status of EGFR.

-

Procedure:

-

Cells are transfected with a plasmid expressing HA-tagged ubiquitin.

-

Following treatment with this compound and stimulation with EGF, cells are lysed.

-

EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody.

-

The immunoprecipitates are washed and then subjected to western blot analysis using an anti-HA antibody to detect ubiquitinated EGFR and an anti-EGFR antibody to confirm equal loading.

-

siRNA-Mediated Knockdown of USP8

-

Purpose: To specifically reduce the expression of USP8 and observe the downstream effects on EGFR degradation.

-

Procedure:

-

Cells are transfected with siRNA oligonucleotides targeting USP8 or a non-targeting control siRNA using a suitable transfection reagent.

-

After a specified incubation period (e.g., 48-72 hours) to allow for protein knockdown, the cells are treated with EGF.

-

Cell lysates are collected at various time points after EGF stimulation.

-

The levels of USP8 and EGFR are analyzed by western blotting to confirm knockdown and assess the rate of EGFR degradation.[8]

-

Conclusion

This compound is a valuable research tool for investigating the role of USP8 in cellular signaling and disease. Its mechanism of action, centered on the inhibition of USP8's deubiquitinating activity, leads to the downregulation of the EGFR signaling pathway. This, in turn, reduces POMC expression and ACTH secretion, making it a promising therapeutic strategy for Cushing's disease and potentially other cancers where USP8 and EGFR signaling are dysregulated. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other USP8 inhibitors.

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation [jstage.jst.go.jp]

- 3. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Usp8-IN-3 and Cushing's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cushing's disease, a debilitating endocrine disorder, is primarily caused by adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas. A significant portion of these tumors harbor somatic gain-of-function mutations in the USP8 gene, which encodes the deubiquitinase Ubiquitin Specific Peptidase 8. These mutations lead to a hyperactive USP8 enzyme, resulting in aberrant cell signaling, increased ACTH production, and tumor cell proliferation. This technical guide delves into the core of Cushing's disease pathogenesis centered on USP8, and explores the therapeutic potential of the small molecule inhibitor, Usp8-IN-3. We will provide an in-depth overview of the underlying molecular mechanisms, quantitative data on USP8 inhibition, detailed experimental protocols for preclinical evaluation, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Role of USP8 in Cushing's Disease

Cushing's disease is characterized by the excessive production of cortisol, driven by the hypersecretion of ACTH from a pituitary adenoma.[1] Normally, ACTH secretion is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with cortisol exerting negative feedback on the pituitary and hypothalamus.[2] In Cushing's disease, this feedback mechanism is impaired.[3]

Somatic mutations in the USP8 gene are found in up to 62% of corticotroph adenomas.[4][5] USP8 is a deubiquitinase (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[6][7] A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[8] By deubiquitinating EGFR, USP8 promotes its recycling to the cell surface, enhancing its signaling activity.[5][8]

In a healthy state, USP8 activity is regulated by the 14-3-3 protein, which binds to a specific motif on USP8 and inhibits its catalytic activity.[2][5] The majority of USP8 mutations in Cushing's disease cluster within this 14-3-3 binding motif.[4][5] These mutations prevent 14-3-3 binding, leading to a constitutively active USP8 enzyme.[2][5] This hyperactivity results in increased deubiquitination and stabilization of EGFR, leading to sustained downstream signaling through pathways such as the ERK1/2 cascade.[8] This cascade ultimately promotes the transcription of the POMC gene, the precursor to ACTH, and drives the proliferation of pituitary tumor cells.[8][9]

The central role of mutant USP8 in the pathogenesis of Cushing's disease makes it a prime target for therapeutic intervention. Small molecule inhibitors that can block the catalytic activity of USP8, such as this compound, represent a promising targeted therapy approach.

This compound: A USP8 Inhibitor

This compound is a small molecule inhibitor of the deubiquitinase USP8. By binding to the catalytic domain of USP8, it prevents the enzyme from removing ubiquitin from its substrates.[6] This leads to the accumulation of ubiquitinated proteins, marking them for degradation.[6] In the context of Cushing's disease with USP8 mutations, this compound is expected to restore the normal degradation of EGFR, thereby dampening the downstream signaling that leads to excessive ACTH production and tumor growth.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a related USP8 inhibitor, RA-9, for comparative purposes.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Source |

| IC50 | 4.0 µM | USP8 Deubiquitinase Assay | [10] |

| GI50 | 37.03 µM | GH3 (Rat Pituitary Adenoma) | [10] |

| GI50 | 6.01 µM | H1957 (Human Lung Carcinoma) | [10] |

Table 2: Preclinical Activity of USP8 Inhibitor RA-9 in a Corticotroph Tumor Model (AtT-20 cells)

| Parameter | Effect of RA-9 | Source |

| Cell Proliferation | -24.3 ± 5.2% (P < 0.01) | [3] |

| Cell Apoptosis | +207.4 ± 75.3% (P < 0.05) | [3] |

| ACTH Secretion | -34.1 ± 19.5% (P < 0.01) | [3] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in Cushing's disease pathogenesis and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a preclinical setting.

USP8 Deubiquitinase (DUB) Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP8.

-

Principle: A fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is used. When cleaved by active USP8, the AMC fluorophore is released, and its fluorescence can be measured. An inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

-

Materials:

-

Recombinant human USP8 protein

-

Ub-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound

-

DMSO (vehicle control)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.

-

In a 96-well plate, add 50 µL of diluted this compound or DMSO vehicle to respective wells.

-

Add 25 µL of diluted USP8 enzyme to each well and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of Ub-AMC substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on pituitary adenoma cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.

-

Materials:

-

AtT-20/D16v-F2 cells (murine corticotroph tumor cell line) or primary human corticotroph adenoma cells.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Spectrophotometer (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

ACTH Secretion Assay

This assay measures the functional effect of this compound on ACTH production by pituitary tumor cells.

-

Principle: The amount of ACTH secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

AtT-20 cells or primary human corticotroph adenoma cells

-

Cell culture medium

-

This compound

-

ACTH ELISA kit

-

96-well plates

-

-

Procedure:

-

Seed cells in a 24-well or 48-well plate and grow to 70-80% confluency.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the ACTH concentration in the supernatant using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

-

Normalize the ACTH levels to the total protein content of the cells in each well.

-

Analyze the dose-dependent effect of this compound on ACTH secretion.

-

Western Blotting

This technique is used to analyze the protein levels of key components of the USP8-EGFR signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Treated cells (from cell culture experiments)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-USP8, anti-EGFR, anti-phospho-EGFR, anti-POMC, anti-ACTH, anti-ERK, anti-phospho-ERK, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Conclusion and Future Directions

The discovery of frequent USP8 mutations in corticotroph adenomas has significantly advanced our understanding of the molecular pathogenesis of Cushing's disease. This has paved the way for the development of targeted therapies, and USP8 inhibitors like this compound are at the forefront of this new therapeutic strategy. The available preclinical data is promising, suggesting that these inhibitors can effectively target the underlying driver of the disease in a significant subset of patients.

Further research should focus on optimizing the potency and selectivity of USP8 inhibitors. In vivo studies in animal models of Cushing's disease are crucial to evaluate the efficacy, pharmacokinetics, and safety of compounds like this compound. Ultimately, the successful translation of these preclinical findings into clinical trials will be essential to determine the therapeutic value of USP8 inhibition for patients with Cushing's disease. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to advance this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 7. USP8 - Wikipedia [en.wikipedia.org]

- 8. USP8 mutation in Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

Usp8-IN-3: A Technical Guide to its Effect on the EGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-3 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking and signal transduction.[1] Of particular interest to cancer researchers and drug developers is the role of USP8 in regulating the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[2] Dysregulation of EGFR signaling is a hallmark of many cancers.

USP8 functions to remove ubiquitin tags from EGFR, a process that rescues the receptor from lysosomal degradation and promotes its recycling to the cell surface.[1][3][4] This stabilization of EGFR by USP8 leads to sustained signaling.[5][6] this compound, by inhibiting the catalytic activity of USP8, prevents the deubiquitination of EGFR.[1] This results in increased ubiquitination of EGFR, leading to its enhanced degradation and a subsequent downregulation of the entire EGFR signaling cascade.[1] This technical guide provides an in-depth overview of the effects of this compound on the EGFR signaling pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

Table 1: Effect of USP8 Inhibition on EGFR and Downstream Kinase Phosphorylation

| Target Protein | Cell Line | Treatment | Change in Phosphorylation | Reference |

| EGFR (pY1068) | HCC cells | USP8 inhibitor | Remarkable reduction | [7] |

| c-Met (pY1234/1235) | HCC cells | USP8 inhibitor | Remarkable reduction | [7] |

| Akt | Gefitinib-sensitive H1650 cells | 0.25-0.5 µM USP8 inhibitor | Effective downregulation | [8] |

| Akt | HCC cells | USP8 inhibitor | ~40% to ~60% decrease | [7] |

| Raf | HCC cells | USP8 inhibitor | ~60% decrease | [7] |

| STAT3 | HCC cells | USP8 inhibitor | ~60% to ~80% decrease | [7] |

Table 2: Dose-Dependent Effect of a USP8 Inhibitor on Cell Viability

| Cell Line | USP8 Inhibitor Concentration (µM) | Inhibition of Cell Viability (%) | Reference |

| AtT20 | 1 | 4.1 | [6] |

| AtT20 | 10 | 12.4 | [6] |

Experimental Protocols

To investigate the effect of this compound on the EGFR signaling pathway, Western blotting and immunoprecipitation are key experimental techniques. The following are detailed protocols adapted for this purpose.

Western Blotting to Analyze Phosphorylation of EGFR, AKT, and ERK

This protocol allows for the quantification of changes in the phosphorylation status of key proteins in the EGFR signaling pathway upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-EGFR, anti-p-AKT (e.g., Ser473), anti-AKT, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-ERK1/2, anti-USP8, and anti-GAPDH or β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

This compound

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control group.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and compare the treated samples to the control.

Immunoprecipitation to Assess EGFR Ubiquitination

This protocol is designed to isolate EGFR and determine its ubiquitination status following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., NP-40 buffer) with protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

-

This compound

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the Western blotting protocol. Lyse the cells in a lysis buffer containing NEM.

-

Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysates with protein A/G agarose beads for 30 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-EGFR antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with cold lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR. The membrane can also be stripped and re-probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.

-

Mandatory Visualization

The following diagrams illustrate the EGFR signaling pathway, the point of intervention by this compound, and a typical experimental workflow.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for investigating the effect of this compound on EGFR signaling.

References

- 1. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting USP8 overcomes hepatocellular carcinoma resistance via suppressing receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Usp8-IN-3 in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary investigations into the role of Usp8-IN-3, a selective inhibitor of Ubiquitin Specific Peptidase 8 (USP8), in the cellular process of autophagy. USP8, a deubiquitinating enzyme, has emerged as a critical regulator of several cellular pathways, including endosomal sorting and receptor trafficking.[1][2][3] Recent studies have illuminated its function as a negative regulator of autophagy, primarily through its interaction with the autophagy receptor SQSTM1/p62.[4] This document summarizes the current understanding of the USP8-autophagy axis, presents quantitative data from related USP8 inhibition studies, provides detailed experimental protocols to investigate the effects of this compound, and visualizes key signaling pathways and workflows.

The Role of USP8 in Autophagy Regulation

Current research indicates that USP8 negatively regulates basal autophagy. Its primary mechanism of action involves the deubiquitination of SQSTM1/p62, a key autophagy receptor that recognizes and sequesters ubiquitinated cargo for degradation.[5][4] Specifically, USP8 removes K11-linked ubiquitin chains from SQSTM1 at lysine 420 (K420) within its ubiquitin-association (UBA) domain.[4] This deubiquitination inhibits the autophagic degradation of SQSTM1, thereby suppressing autophagic flux.[5] Consequently, the inhibition of USP8 is expected to enhance autophagic activity.

Conflicting results exist regarding USP8's role, with some studies suggesting it can also enhance the interaction between EPG5 and LC3, promoting autophagy in certain contexts.[6] Furthermore, USP8 is implicated in mitophagy, the selective autophagy of mitochondria, by deubiquitinating Parkin, a key protein in mitochondrial quality control.[7][8] USP8 removes K6-linked ubiquitin chains from Parkin, which is necessary for its efficient recruitment to damaged mitochondria.[8]

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table summarizes findings from studies using other USP8 inhibitors (e.g., DUBs-IN-2) or USP8 knockdown, which serve as a proxy for the expected effects of this compound.

| Experimental System | Intervention | Key Autophagy Marker | Observation | Reference |

| THP-1 Macrophages | USP8 inhibition by DUBs-IN-2 | p62 protein levels | Marked decrease at 2 and 24 hours post-infection | [6][9] |

| HEK293T Cells | USP8 knockdown | SQSTM1/p62 levels | Promoted autophagic degradation of p62 | [6][9] |

| HEK293T Cells | USP8 overexpression | SQSTM1/p62 levels | Increased p62 levels | [6][9] |

| Human Macrophages | Salmonella infection | USP8 expression | Downregulated | [6][9][10] |

| Human Macrophages | USP8 inhibition | Bacterial survival | Decreased intracellular Salmonella survival | [6][9][10][11] |

Signaling Pathways and Experimental Workflows

USP8-SQSTM1 Signaling Pathway in Autophagy Regulation

Caption: USP8 negatively regulates autophagy by deubiquitinating SQSTM1/p62.

Experimental Workflow for Assessing this compound Effects on Autophagy

Caption: A generalized workflow for studying the impact of this compound on autophagy.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the effects of this compound on autophagy in a selected cell line.

Protocol 1: Western Blot Analysis of Autophagy Markers

Objective: To quantify the protein levels of LC3-II and SQSTM1/p62 following treatment with this compound.

Materials:

-

Selected cell line (e.g., HEK293T, HeLa, or THP-1)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bafilomycin A1 (BafA1)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-SQSTM1/p62, anti-USP8, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment:

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).

-

Include a vehicle control (e.g., DMSO).

-

For autophagic flux assessment, co-treat a set of wells with this compound and Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of LC3-II and p62 to the loading control. The ratio of LC3-II to LC3-I is a common indicator of autophagosome formation.

Protocol 2: Immunofluorescence for LC3 Puncta Formation

Objective: To visualize and quantify the formation of LC3 puncta (autophagosomes) in cells treated with this compound.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.

-

Fixation:

-

Wash cells twice with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking: Block with blocking buffer for 30-60 minutes at room temperature.

-

Antibody Incubation:

-

Incubate with anti-LC3B primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.

-

Conclusion

The preliminary evidence strongly suggests that USP8 is a key negative regulator of autophagy. Therefore, its inhibitor, this compound, holds significant potential as a tool to modulate autophagic pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the precise effects of this compound on autophagy in various cellular contexts. Further studies are warranted to elucidate the full spectrum of its cellular effects and to explore its therapeutic potential in diseases where autophagy modulation is beneficial.

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]

- 3. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 4. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP8 inhibition regulates autophagy flux and controls Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy/Mitophagy Regulated by Ubiquitination: A Promising Pathway in Cancer Therapeutics [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | USP8 inhibition regulates autophagy flux and controls Salmonella infection [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. USP8 inhibition regulates autophagy flux and controls Salmonella infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Usp8-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-3 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including endosomal sorting and trafficking of membrane receptors.[1][2] USP8 achieves this by removing ubiquitin tags from substrate proteins, thereby rescuing them from degradation.[3] A primary target of USP8 is the Epidermal Growth Factor Receptor (EGFR), and by stabilizing EGFR, USP8 can contribute to oncogenic signaling.[3] Dysregulation of USP8 activity has been implicated in various diseases, including cancers and Cushing's disease, making it an attractive target for therapeutic development.[3][4] this compound offers a tool for investigating the physiological and pathological roles of USP8 and serves as a lead compound for potential drug development.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against USP8.

Data Presentation

The inhibitory activity of this compound and other relevant inhibitors against USP8 is summarized below. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | IC50 Value | GI50 (H1957 cells) | GI50 (GH3 cells) |

| This compound | USP8 | Biochemical | 4.0 µM[5] | 6.01 µM[5] | 37.03 µM[5] |

| DUB-IN-1 | USP8 | Biochemical | 0.85 µM | Not Reported | Not Reported |

| SJB3-019A | USP8 | Biochemical | ~1-3 µM[6] | Not Reported | Not Reported |

| Ubiquitin Aldehyde | Pan-DUB | Biochemical | Potent[7] | Not Reported | Not Reported |

Signaling Pathway and Experimental Workflow

USP8 Signaling Pathway

The diagram below illustrates the role of USP8 in the EGFR signaling pathway. USP8 removes ubiquitin from EGFR at the endosome, preventing its degradation and allowing it to be recycled back to the cell surface, thus promoting downstream signaling. Inhibition of USP8 leads to the accumulation of ubiquitinated EGFR, targeting it for lysosomal degradation and thereby attenuating the signaling cascade.

Caption: USP8 deubiquitinates EGFR, promoting its recycling and signaling.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic in vitro assay.

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Two primary in vitro methods are detailed below for assessing the inhibitory effect of this compound on USP8 activity.

Protocol 1: Fluorogenic Ubiquitin-AMC Cleavage Assay

This is the most common and direct method for measuring DUB activity and inhibition in a high-throughput format. The assay measures the fluorescence generated upon the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by USP8.

Materials:

-

Recombinant Human USP8 (FLAG-tagged or similar)

-

This compound (stock solution in DMSO)

-

Ub-AMC Substrate

-

DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% (v/v) BSA. (Note: Buffer composition may need optimization depending on the enzyme supplier. Some protocols suggest buffers containing MgCl2 and KCl[8]).

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of USP8 in DUB Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-20 nM).

-

Prepare a 2X working solution of Ub-AMC in DUB Assay Buffer (e.g., 200 nM, for a final concentration of 100 nM).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into DUB Assay Buffer to create 2X final concentrations. A typical concentration range to test would be from 0.1 µM to 100 µM to bracket the known IC50 of 4.0 µM.[5] Include a "no inhibitor" control (DMSO only).

-

-

Assay Setup (50 µL final volume per well):

-

Add 25 µL of the 2X this compound dilutions (or DMSO control) to the wells of the 96-well plate.

-

Add 25 µL of the USP8 working solution to each well.

-

Mix gently and pre-incubate the plate for 15-30 minutes at 37°C.[6] This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the 2X Ub-AMC working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Protocol 2: Di-Ubiquitin Cleavage Assay (Western Blot)

This assay provides a more qualitative or semi-quantitative assessment of inhibitor activity by visualizing the cleavage of a di-ubiquitin substrate. It directly confirms the enzyme's ability to cleave an isopeptide bond. This method was used to confirm the inhibitory activity of this compound.[5]

Materials:

-

Recombinant Human USP8

-

This compound (stock solution in DMSO)

-

Di-ubiquitin chains (e.g., K63-linked or K48-linked)

-

DUB Assay Buffer (as described in Protocol 1)

-

SDS-PAGE sample buffer (e.g., 4X Laemmli buffer)

-

Reagents and equipment for SDS-PAGE and Western Blotting

-

Primary antibody: Anti-Ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup (20 µL final volume):

-

In a microcentrifuge tube, combine DUB Assay Buffer, recombinant USP8 (e.g., 50 nM), and the desired concentration of this compound (e.g., 0 µM, 4 µM, 20 µM, 100 µM).

-

Pre-incubate the mixture for 15 minutes at 37°C.[5]

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the di-ubiquitin substrate to a final concentration of e.g., 200 nM.

-

Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes). The optimal time should be determined in a preliminary time-course experiment.

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating the samples at 95°C for 5 minutes.

-

-

Analysis by Western Blot:

-

Separate the reaction products by SDS-PAGE on a suitable polyacrylamide gel (e.g., 15% or 4-20% gradient gel).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Probe the membrane with an anti-ubiquitin primary antibody to detect both the di-ubiquitin substrate and the mono-ubiquitin product.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

-

Data Interpretation:

-

In the absence of an inhibitor, a band corresponding to mono-ubiquitin should appear, and the intensity of the di-ubiquitin band should decrease.

-

Increasing concentrations of this compound should result in a dose-dependent decrease in the appearance of the mono-ubiquitin product and a corresponding preservation of the di-ubiquitin substrate band. This visually confirms the inhibition of USP8's cleavage activity.[5]

-

References

- 1. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 2. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]

- 3. mdpi.com [mdpi.com]

- 4. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. liverpool.ac.uk [liverpool.ac.uk]

Effective concentration of Usp8-IN-3 in cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-3 is a chemical inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including signal transduction, protein trafficking, and degradation.[1] USP8 removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[1] A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). By deubiquitinating EGFR, USP8 prevents its degradation, leading to sustained signaling through downstream pathways like MAPK/ERK.[1][2]

In pathological contexts, such as certain cancers and Cushing's disease, USP8 can be overactive or mutated.[3][4] This hyperactivity leads to the stabilization of oncoproteins and receptors, promoting cell proliferation and survival.[3][5] this compound offers a valuable tool for studying the biological consequences of USP8 inhibition and for assessing its therapeutic potential. By inhibiting USP8's catalytic activity, this compound promotes the ubiquitination and subsequent degradation of its substrates, effectively downregulating their signaling pathways.[1]

Mechanism of Action

This compound functions by binding to the catalytic domain of the USP8 enzyme, which inhibits its deubiquitinating activity.[1] This leads to an accumulation of ubiquitinated substrates, most notably EGFR. The increased ubiquitination marks EGFR for degradation, reducing its cell surface expression and dampening downstream signaling cascades. This mechanism is particularly relevant in cells where EGFR signaling is a key driver of proliferation or hormone secretion.[1][2]

Diagram: this compound Mechanism of Action

References

- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feasibility analysis of ACTH adenoma model in USP8–/– mice | Li | Endokrynologia Polska [journals.viamedica.pl]

- 4. mdpi.com [mdpi.com]

- 5. USP8 is a novel target for overcoming gefitinib-resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Usp8-IN-3 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Usp8-IN-3, a potent and specific inhibitor of Ubiquitin Specific Peptidase 8 (USP8), in Western blot experiments. This guide will cover the mechanism of action, experimental procedures, expected outcomes, and data interpretation, enabling researchers to effectively investigate the role of USP8 in various signaling pathways.

Introduction

Ubiquitin Specific Peptidase 8 (USP8), also known as UBPy, is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and trafficking of transmembrane receptors.[1] One of its key substrates is the Epidermal Growth Factor Receptor (EGFR).[2] By removing ubiquitin chains from EGFR, USP8 rescues the receptor from lysosomal degradation, thereby sustaining its signaling activity.[2][3] Dysregulation of USP8 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5]

This compound is a chemical inhibitor that targets the catalytic activity of USP8. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of its substrates, such as EGFR.[2] This leads to the downregulation of EGFR and its downstream signaling pathways, which can be effectively monitored using Western blotting.[4]

Mechanism of Action of USP8

USP8 is a key regulator of the endosomal sorting machinery.[6] It interacts with components of the ESCRT-0 complex, such as STAM and Hrs, to deubiquitinate cargo proteins like EGFR on early endosomes.[3][6] This deubiquitination prevents the sorting of EGFR into the multivesicular body (MVB) pathway for lysosomal degradation and instead promotes its recycling to the plasma membrane. Inhibition of USP8 leads to the accumulation of ubiquitinated EGFR, which is then targeted for degradation.[3][7]

Experimental Protocol: Western Blot Analysis of EGFR Downregulation by this compound

This protocol outlines the steps to assess the effect of this compound on the protein levels of total and phosphorylated EGFR in a cancer cell line known to express high levels of EGFR (e.g., A431, H1975).[4]

Materials

-

Cell Line: EGFR-expressing cancer cell line (e.g., A431, H1975)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: Appropriate for the chosen cell line

-

Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors

-

Protein Assay Reagent: BCA or Bradford assay kit

-

SDS-PAGE Gels: Appropriate percentage for EGFR (~175 kDa) and housekeeping proteins

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-total EGFR

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

-

Rabbit anti-USP8[8]

-

Mouse or Rabbit anti-housekeeping protein (e.g., β-actin, GAPDH)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System

Experimental Workflow

Detailed Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

For phospho-EGFR analysis, serum-starve cells overnight before treatment and then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-EGFR, anti-phospho-EGFR, anti-USP8, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the intensity of the corresponding housekeeping protein band.

-

Expected Results and Data Presentation

Treatment of cells with this compound is expected to decrease the protein levels of total EGFR and phosphorylated EGFR in a dose- and time-dependent manner.[4][5] A decrease in USP8 levels may also be observed with some inhibitors.

Table 1: Quantitative Analysis of Protein Levels Following this compound Treatment

| Treatment | Concentration (µM) | Total EGFR (Normalized Intensity) | Phospho-EGFR (Normalized Intensity) | USP8 (Normalized Intensity) |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 0.1 | 0.85 | 0.75 | 0.95 |

| This compound | 1 | 0.50 | 0.40 | 0.80 |

| This compound | 10 | 0.20 | 0.15 | 0.65 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

-

No change in EGFR levels:

-

Confirm the activity of this compound.

-

Increase the incubation time or concentration of the inhibitor.

-

Ensure the cell line expresses sufficient levels of EGFR and is sensitive to USP8 inhibition.

-

-

High background on the Western blot:

-

Optimize blocking conditions (time, blocking agent).

-

Increase the number and duration of washes.

-

Use a higher dilution of primary or secondary antibodies.

-

-

Weak or no signal:

-

Increase the amount of protein loaded.

-

Use a higher concentration of the primary antibody or a longer incubation time.

-

Ensure the chemiluminescent substrate is fresh and properly mixed.

-

Conclusion

This protocol provides a comprehensive guide for using this compound in Western blot experiments to study the role of USP8 in regulating protein stability, particularly of receptor tyrosine kinases like EGFR. By following these detailed steps, researchers can effectively investigate the cellular effects of USP8 inhibition and its potential as a therapeutic strategy.

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. USP8 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Usp8-IN-3 for Induction of Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-3 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that has emerged as a promising target in cancer therapy. USP8 plays a critical role in regulating the stability and trafficking of several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and HER2/3, which are frequently overexpressed or hyperactivated in various cancers.[1] By inhibiting USP8, this compound promotes the degradation of these oncoproteins, leading to the suppression of downstream pro-survival signaling pathways, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[2][3] These application notes provide a summary of the quantitative effects of USP8 inhibition on cancer cells and detailed protocols for key experimental procedures.

Mechanism of Action

This compound functions by binding to the catalytic domain of USP8, thereby inhibiting its deubiquitinating activity. This leads to an accumulation of ubiquitinated substrate proteins, marking them for proteasomal degradation. Key substrates of USP8 include EGFR and HER-2, which, when stabilized by USP8, activate downstream signaling cascades like the PI3K/AKT and NF-κB pathways, promoting cell proliferation and survival.[1] Inhibition of USP8 by this compound disrupts these pathways, leading to reduced cancer cell growth and induction of apoptosis.

Quantitative Data on USP8 Inhibition in Cancer Cells

The following tables summarize the quantitative effects of USP8 inhibition on viability and apoptosis in various cancer cell lines. Note: Data for the specific compound this compound is limited in publicly available literature. The data presented below is from studies using closely related and structurally similar USP8 inhibitors, such as DUB-IN-1 and DUBs-IN-2, or through USP8 gene silencing, which mimics the effect of a specific inhibitor.

Table 1: IC50 Values of USP8 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | USP8 Inhibitor | IC50 (µM) | Reference |

| Colon Cancer Cells | Colon | DUB-IN-1 and analogs | 0.5 - 1.5 | [4] |

| Prostate Cancer Cells | Prostate | DUB-IN-1 and analogs | 0.5 - 1.5 | [4] |

Table 2: Induction of Apoptosis by USP8 Inhibition

| Cell Line | Cancer Type | Method of USP8 Inhibition | Apoptosis Induction (% of apoptotic cells) | Reference |

| DU145 | Prostate Cancer | USP8 siRNA | Control: 2.26 ± 0.38%; siUSP8: 6.32 ± 0.44% | [4] |

| PC3 | Prostate Cancer | USP8 siRNA | Control: 3.73 ± 0.36%; siUSP8: 12.89 ± 0.5% | [4] |

| Melanoma Cell Lines | Melanoma | USP8 knockdown | Increased to 30% - 40% | [3] |

| IGROV-1/Pt1 | Ovarian Carcinoma | USP8 silencing | Enhanced cisplatin-induced apoptosis | [5] |

Signaling Pathway

Caption: this compound inhibits USP8, leading to RTK degradation and apoptosis.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (including a vehicle control) for the selected time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of USP8 targets and apoptosis markers.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-p-AKT, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., GAPDH).

References

- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 2. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP8 is a Novel Therapeutic Target in Melanoma Through Regulating Receptor Tyrosine Kinase Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]

- 5. Frontiers | The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis [frontiersin.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

Application Notes for Usp8-IN-X: A Potent and Selective USP8 Inhibitor for High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin-Specific Protease 8, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein degradation, signal transduction, and membrane trafficking.[1] USP8 is particularly known for its involvement in endosomal sorting and the regulation of receptor signaling pathways.[2][3][4] Dysregulation of USP8 activity has been implicated in several diseases, including cancer and neurological disorders.[1]

One of the key functions of USP8 is the deubiquitination and stabilization of the Epidermal Growth Factor Receptor (EGFR).[1] By removing ubiquitin chains from EGFR, USP8 prevents its degradation, leading to prolonged signaling, which can contribute to cancer progression.[1][2] USP8 has also been shown to regulate other significant signaling pathways, such as the TGF-β/SMAD pathway, by deubiquitinating and stabilizing the TGF-β receptor TβRII.[5] Furthermore, USP8 is involved in modulating immune responses and stress response pathways, including NF-κB and Nrf2.[6]

Given its central role in multiple oncogenic signaling pathways, USP8 has emerged as a promising therapeutic target.[7][8] The development of potent and selective USP8 inhibitors is a key strategy for disrupting these pathological processes. Usp8-IN-X is a novel, potent, and selective small molecule inhibitor of USP8, designed for use in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the ubiquitin-proteasome system. These application notes provide detailed protocols for the use of Usp8-IN-X in biochemical and cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for Usp8-IN-X in various assays.

| Parameter | Value | Assay Type |

| IC50 (USP8) | 25 nM | Biochemical (Ub-rhodamine) |

| IC50 (Cellular) | 200 nM | Cell-based (EGFR degradation) |

| Selectivity | >100-fold vs. other USPs | Biochemical panel |

| Cytotoxicity (CC50) | >10 µM | Cell viability assay (e.g., HeLa cells) |

Signaling Pathway Diagram

The following diagram illustrates the role of USP8 in the EGFR signaling pathway and the mechanism of action for a USP8 inhibitor like Usp8-IN-X.

Caption: USP8 rescues ubiquitinated EGFR from lysosomal degradation.

Experimental Protocols

Primary High-Throughput Screening (HTS) for USP8 Inhibitors

This protocol describes a fluorescence-based assay suitable for screening large compound libraries to identify potential USP8 inhibitors.

Principle: The assay measures the deubiquitinating activity of USP8 using a di-ubiquitin substrate with a fluorescent reporter (e.g., Ub-rhodamine 110). Cleavage of the substrate by USP8 results in an increase in fluorescence.

Materials:

-

Recombinant human USP8 enzyme

-

Di-ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black, low-volume assay plates

-

Compound library

-

Positive control (e.g., a known USP8 inhibitor)

-

Negative control (DMSO)

-

Fluorescence plate reader

Workflow Diagram:

Caption: High-throughput screening workflow for USP8 inhibitors.

Procedure:

-

Prepare compound plates by dispensing test compounds, positive controls, and negative controls (DMSO) into 384-well assay plates.

-

Prepare the USP8 enzyme solution in assay buffer to the desired final concentration.

-

Prepare the di-ubiquitin-rhodamine 110 substrate solution in assay buffer.

-

Add the USP8 enzyme solution to all wells of the assay plate.

-

Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50 value).

Procedure:

-

Perform serial dilutions of the hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

-

Follow the same procedure as the primary HTS assay, using the diluted compounds.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: EGFR Degradation by Western Blot

This protocol assesses the downstream cellular effect of USP8 inhibition by measuring the degradation of its substrate, EGFR.

Materials:

-

HeLa or other suitable cancer cell line

-

Cell culture medium and supplements

-

Usp8-IN-X or other test compounds

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-